molecular formula C7H5F4N B137313 2-Fluoro-6-(trifluoromethyl)aniline CAS No. 144851-61-6

2-Fluoro-6-(trifluoromethyl)aniline

Cat. No. B137313
M. Wt: 179.11 g/mol
InChI Key: CQSFHEFEKDRLKE-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)aniline is a compound that belongs to the class of trifluoromethyl-substituted anilines. These compounds are known for their biological activity and serve as valuable building blocks in the synthesis of various fluorine-containing molecules and heterocyclic compounds. The presence of both fluorine and trifluoromethyl groups in the molecule suggests that it may exhibit unique physical and chemical properties, making it an interesting subject for research in the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, such as 2-Fluoro-6-(trifluoromethyl)aniline, can be achieved through visible-light-induced radical trifluoromethylation of free anilines using commercially available reagents like the Togni reagent. This method operates at room temperature and provides an economical and powerful route to obtain the desired trifluoromethylated anilines . Additionally, the use of electrophilic monofluoromethylating reagents, such as fluoromethyl-2,4,6-trinitrophenylsulfonate, has been reported to effectively introduce a CH2F group into nitrogen nucleophiles, which could potentially be applied to the synthesis of fluoro-substituted anilines .

Molecular Structure Analysis

The molecular structure of fluoro-substituted compounds, including anilines, can be determined by techniques such as single-crystal X-ray diffraction studies. These studies provide detailed insights into the arrangement of atoms within the molecule and the spatial relationship between the fluorine atoms and the aromatic ring, which is crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines can undergo various chemical reactions to form different heterocyclic compounds. For instance, reactions with dianions derived from oximes can lead to the formation of isoxazoles, while treatment with monoanions derived from benzamidine can yield triazines. The anionically activated trifluoromethyl group plays a significant role in these transformations, as it can undergo elimination of fluoride to generate reactive intermediates that facilitate the cyclization processes . Furthermore, intermolecular cyclization reactions involving N-silyl-1-azaallylic anion intermediates with perfluoroalkene can lead to the formation of fluorine-containing pentasubstituted pyridines, which can then undergo intramolecular transformations to yield naphthyridinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted polyanilines, which are closely related to 2-Fluoro-6-(trifluoromethyl)aniline, have been characterized using various spectroscopic techniques such as UV-VIS, FT-IR, and NMR. These polymers exhibit different solubilities in organic solvents, and their thermal stability can be assessed through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The presence of fluorine atoms in the polymer backbone can significantly influence these properties, making them of interest for material science applications .

Scientific Research Applications

Ruthenium-Catalyzed Synthesis

2-Fluoro-6-(trifluoromethyl)aniline has been utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This process is highly efficient and tolerant of various functional groups, allowing for the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Vibrational Analysis in NLO Materials

The compound is part of a study on non-linear optical (NLO) materials, where its vibrational properties, along with other similar molecules, are analyzed using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research provides insights into the molecular structure and the effects of substituent positions on vibrational spectra (Revathi et al., 2017).

Cryo-Crystallization Studies

2-Fluoro-6-(trifluoromethyl)aniline is involved in cryo-crystallization studies to understand the molecular packing of aniline derivatives in the solid state. This research has identified key supramolecular synthons and the role of fluorine-centered interactions in nucleation and crystal growth (Mondal et al., 2018).

Antiproliferative Activity Studies

The compound's derivatives have been synthesized and tested for antiproliferative activity against specific cell lines. This includes a study of Cu(II) and Pd(II) complexes with 2-Fluoro-6-(trifluoromethyl)aniline, exploring their potential in cancer treatment (Kasumov et al., 2016).

Synthesis of Isatin Derivatives

It also finds application in the synthesis of isatin derivatives, crucial in various pharmaceuticals (Zhenmin, 2008).

Trifluoromethyl Group as a Novel Synthon

The trifluoromethyl group in 2-Fluoro-6-(trifluoromethyl)aniline has been used as a novel synthon for synthesizing isoxazoles and 1,3,5-triazines, expanding the compound's utility in organic synthesis (Strekowski et al., 1995).

Visible-Light-Promoted Radical C-H Trifluoromethylation

This compound is part of a study exploring visible-light-induced radical trifluoromethylation of anilines, demonstrating its potential as a building block for various fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

FTIR and Raman Spectra Analysis

In spectroscopy, its FTIR and Raman spectra have been recorded and analyzed, contributing to the understanding of the influence of fluorine atoms on the aniline molecule's geometry and vibrational modes (Mukherjee et al., 2009).

Interaction Studies in Ortho-Substituted Anilines

The compound is also used in studying interactions between groups in ortho-substituted anilines, particularly focusing on hydrogen bonding and molecular packing (Hambly & O'Grady, 1962).

Safety And Hazards

This chemical is considered hazardous. It is flammable and toxic in contact with skin. It causes skin irritation and serious eye irritation. It is harmful if swallowed or inhaled .

properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSFHEFEKDRLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333855
Record name 2-Fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(trifluoromethyl)aniline

CAS RN

144851-61-6
Record name 2-Fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-(trifluoromethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PK Mondal, VR Hathwar, D Chopra - Journal of Fluorine Chemistry, 2018 - Elsevier
Experimental in situ cryo-crystallization studies performed on aniline derivatives depicts that the molecular packing of these compounds is through the utilization of C sp 3/ sp 2 single …
Number of citations: 12 www.sciencedirect.com
BA Vara, SM Levi, A Achab, DA Candito… - ACS Medicinal …, 2021 - ACS Publications
Hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase, is a negative immune regulator of T cell receptor (TCR) and B cell signaling that is primarily expressed in …
Number of citations: 18 pubs.acs.org
PC Fritch, G McNaughton-Smith… - Journal of medicinal …, 2010 - ACS Publications
Current drugs for the treatment of seizure disorders, although effective in many patients, still suffer from a number of failures and are not effective in some forms of resistant epilepsies. …
Number of citations: 58 pubs.acs.org
L Zhou, T Wang, K Zhang, X Zhang, S Jiang - European Journal of …, 2022 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1), a 97-kDa serine/threonine Ste20-related protein kinase, is a negative regulator of T cells, B cells, and dendritic cells-mediated immune …
Number of citations: 8 www.sciencedirect.com
LR Castañeda-Perea - 2020 - ruor.uottawa.ca
Ligand design in general enables the formation of coordination compounds with multiple functionalities within a single framework. To date, two of the most widely studied ligands are 2,2…
Number of citations: 1 ruor.uottawa.ca

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